molecular formula C19H20N2O3 B14235072 N-[1-(4-methoxyanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide CAS No. 352531-99-8

N-[1-(4-methoxyanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide

Cat. No.: B14235072
CAS No.: 352531-99-8
M. Wt: 324.4 g/mol
InChI Key: VMVXTZAIVDKVSD-UHFFFAOYSA-N
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Description

N-[1-(4-methoxyanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide is a chemical compound with the molecular formula C23H20N2O3 It is known for its unique structure, which includes a methoxyaniline group and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxyanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide typically involves the reaction of 4-methoxyaniline with a suitable acylating agent, followed by the introduction of a benzamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. the process is optimized for higher yields and cost-effectiveness. This may include the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxyanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

N-[1-(4-methoxyanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(4-methoxyanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-methoxyanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

352531-99-8

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

N-[1-(4-methoxyanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide

InChI

InChI=1S/C19H20N2O3/c1-13(2)17(21-18(22)14-7-5-4-6-8-14)19(23)20-15-9-11-16(24-3)12-10-15/h4-12H,1-3H3,(H,20,23)(H,21,22)

InChI Key

VMVXTZAIVDKVSD-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=O)NC1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2)C

Origin of Product

United States

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